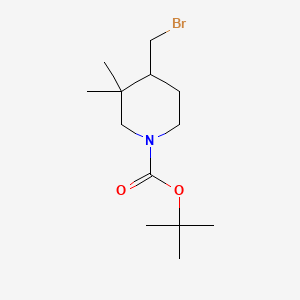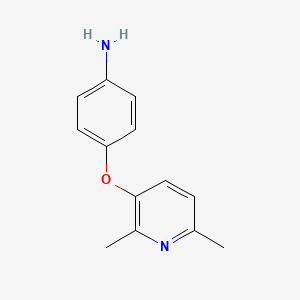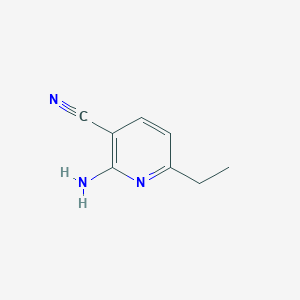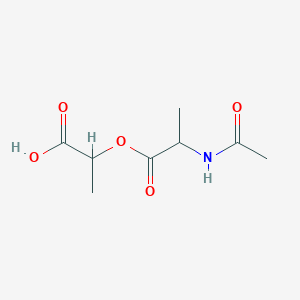
IpratropiuM BroMide IMpurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ipratropium Bromide Impurity E is a chemical compound that is often encountered as an impurity in the synthesis of Ipratropium Bromide, a medication used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. This impurity is significant in the pharmaceutical industry as its presence needs to be controlled and quantified to ensure the safety and efficacy of the final medicinal product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ipratropium Bromide Impurity E typically involves the reaction of atropine with isopropyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using chromatographic techniques to isolate the impurity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of the impurity in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ipratropium Bromide Impurity E undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ipratropium Bromide Impurity E has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacokinetics and potential side effects when present as an impurity in medicinal products.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of Ipratropium Bromide Impurity E is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. it is structurally related to Ipratropium Bromide, which acts as an antagonist of the muscarinic acetylcholine receptor. This suggests that the impurity may also interact with similar molecular targets, potentially affecting the parasympathetic nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ipratropium Bromide: The parent compound, used as a bronchodilator.
Atropine: A related compound used as an anticholinergic agent.
Tiotropium Bromide: Another bronchodilator with a similar mechanism of action.
Uniqueness
Ipratropium Bromide Impurity E is unique in that it is specifically monitored and controlled as an impurity in pharmaceutical formulations. Its presence and concentration are critical for ensuring the safety and efficacy of the final medicinal product.
Propriétés
Formule moléculaire |
C19H27NO3 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
[(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3/t15-,16+,17?,18-/m1/s1 |
Clé InChI |
VORSMCHHJRVORT-UJJTZGENSA-N |
SMILES isomérique |
CC(C)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
SMILES canonique |
CC(C)N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



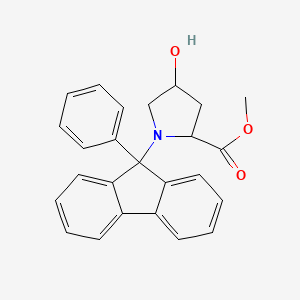

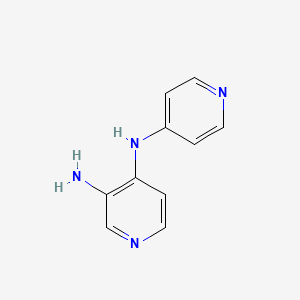
![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)

![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)

